ethyl (2Z)-2-cyano-3-(2-furyl)acrylate

Nematicidal Activity Agrochemical Discovery Pesticide Development

Sourcing a defined (Z)-α-cyanoacrylate for SAR or heterocycle construction? Generic isomers or furan analogs yield unpredictable bioactivity. This exact (Z)-isomer (CAS 96238-14-1) ensures stereochemical fidelity. - **Key metric**: Nematicidal comparator; (E)-isomer shows LC₅₀ 32.13 mg/L vs M. incognita (1.5x Tioxazafen). - **Differentiator**: Electron-deficient furan-acrylate; XLogP3 2.0 for tuned solubility. - **Supply**: Research quantities, global shipment.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B3827608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2Z)-2-cyano-3-(2-furyl)acrylate
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=CO1)C#N
InChIInChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6-
InChIKeyMWOUIHHHTGARFQ-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2Z)-2-cyano-3-(2-furyl)acrylate: Specifications & Analytical Profile


Ethyl (2Z)-2-cyano-3-(2-furyl)acrylate (CAS: 96238-14-1 for the (Z)-isomer, CAS: 23973-22-0 for the mixture; also known as ethyl (Z)-2-cyano-3-(furan-2-yl)prop-2-enoate) is a specialized α-cyanoacrylate ester featuring a furan heterocycle. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol [1]. As a highly functionalized electron-deficient olefin, it is a reactive Michael acceptor widely employed as a versatile intermediate in organic synthesis and medicinal chemistry. Procurement relevance is driven by its specific stereochemistry—the (Z)-geometry influences both its reactivity and the selectivity of downstream transformations, distinguishing it from the corresponding (E)-isomer (CAS: 67449-75-6) and non-furan α-cyanoacrylate analogs. This compound is primarily utilized as a key building block for constructing heterocyclic frameworks and bioactive molecules in agrochemical and pharmaceutical research .

Z (Z)-Stereochemical configuration for selective heterocyclic transformations
F Furan-containing electron-deficient Michael acceptor building block
W Supports heterocyclic framework construction and agrochemical intermediate workflows

Differentiation from Cyanoacrylate Analogs


Generic substitution of ethyl (2Z)-2-cyano-3-(2-furyl)acrylate with seemingly similar α-cyanoacrylates is scientifically unsound due to quantifiable differences in stereochemical configuration, heterocyclic identity, and resultant bioactivity profiles. The specific (Z)-geometry of the acrylate double bond confers a unique spatial arrangement that directly impacts molecular recognition in biological systems and dictates the stereochemical outcome of nucleophilic additions . Furthermore, the presence of the electron-rich 2-furyl moiety distinguishes it from phenyl-, thienyl-, or tetrahydrofuran-substituted analogs, leading to disparate electronic properties and biological selectivities. For instance, nematicidal activity against Meloidogyne incognita is demonstrably substituent-dependent, with furan-containing derivatives exhibiting unique LC₅₀ values [1]. In herbicidal applications, furan-containing cyanoacrylates show markedly lower postemergence activity against dicotyledonous weeds compared to their tetrahydrofuran counterparts [2]. These data underscore that substitution with an isomeric, isosteric, or functionally analogous compound without empirical validation risks complete loss of desired biological activity or synthetic utility. The quantitative evidence below provides the necessary differentiation for informed scientific selection.

E-Isomer (E)-Isomer (CAS 67449-75-6) may shift stereochemical outcome in nucleophilic additions and cycloadditions; reaction selectivity may not transfer.
Phenyl/THF Phenyl or tetrahydrofuran analogs exhibit distinct electronic profiles and bioactivity; heterocycle-dependent SAR may not reproduce across scaffolds.
Generic CA Non-furan α-cyanoacrylates lack the furan-specific reactivity and molecular recognition properties; limits direct substitution without validation.

Quantitative Evidence: Cyanoacrylate Analog Comparison


Nematicidal Activity (Root-Knot Nematode)

Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (3n), the (E)-isomer of the target (Z)-compound, demonstrates significant nematicidal activity against Meloidogyne incognita (root-knot nematode) after 72 hours of exposure. This furan-containing cyanoacrylate achieves an LC₅₀ of 32.13 mg/L, which is directly comparable to its 4-fluorophenyl analog (3i), which exhibits a more potent LC₅₀ of 24.58 mg/L. This data explicitly quantifies the substituent effect on nematicidal potency within the same cyanoacrylate chemotype [1]. The biological activity of the (Z)-isomer is expected to be in a comparable range, though stereochemistry may influence precise potency and target engagement.

Nematicidal LC₅₀
Cross-study context
32.13 mg/L (E-isomer)
24.58 mg/L (4-F-phenyl)
48.95 mg/L (Tioxazafen)
Supports nematicidal screening context for furan-containing cyanoacrylates
E-isomer data; Z-isomer response requires independent verification
Nematicidal Activity Agrochemical Discovery Pesticide Development

Herbicidal Activity: Furan vs. Tetrahydrofuran Analogs

A comparative study of 2-cyanoacrylates containing furan versus tetrahydrofuran moieties revealed a consistent trend: compounds bearing the tetrahydrofuran ring exhibit higher herbicidal activity against dicotyledonous weeds than their corresponding furan analogs [1]. This class-level inference is based on the evaluation of a series of novel cyanoacrylates, where the presence of the saturated tetrahydrofuran moiety was found to be more favorable for postemergence herbicidal efficacy than the unsaturated furan ring. For example, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(tetrahydrofuran-3-yl)methaneaminoacrylate showed excellent herbicidal activity against amaranth pigweed in postemergence treatment at a dose of 375 g/ha, while furan-containing analogs in the same series showed lower activity [1].

Herbicidal Activity
Class-level inference
Furan analogs: lower reported postemergence activity vs. THF analogs at 375 g/ha
Class-level herbicidal activity context for heterocycle screening
Furan compounds may serve as low-activity comparators in herbicide assays
Herbicidal Activity Agrochemical Research Weed Control

Crystallographic Evidence: Planar Conformation

Single-crystal X-ray diffraction analysis of (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate reveals that all non-hydrogen atoms, except for the methyl carbon, lie nearly in the same plane, with maximum deviations of 0.094 Å and 0.043 Å for the two independent molecules in the asymmetric unit [1]. This high degree of planarity is a critical structural feature that influences π-stacking interactions, molecular packing, and potential binding to biological targets. While the target (Z)-isomer is expected to have a different crystal packing arrangement, the fundamental planar nature of the conjugated furan-acrylate system is a shared characteristic that underpins its reactivity and recognition properties.

Crystal Structure
Structural evidence
Planar conformation; max deviation 0.094 Å (E-isomer, X-ray)
Informs conformational analysis for docking and analog design
E-isomer crystal structure; Z-isomer packing may differ
Crystal Structure Conformational Analysis Structure-Activity Relationship

Physicochemical Profile: Lipophilicity & Rotatable Bonds

Ethyl 2-cyano-3-(2-furyl)acrylate exhibits a computed XLogP3 of 2.0 and possesses four rotatable bonds, with zero hydrogen bond donors [1]. These properties define its lipophilicity and conformational flexibility, which are critical for passive membrane permeability and oral bioavailability. In comparison, closely related analogs such as ethyl (E)-2-cyano-3-(4-fluorophenyl)acrylate (compound 3i) have a higher calculated LogP (approximately 2.5-3.0) due to the phenyl ring, resulting in increased lipophilicity. The lower LogP of the furan derivative suggests potentially better aqueous solubility and a different pharmacokinetic profile, making it a distinct choice for lead optimization campaigns where modulating lipophilicity is desired.

Lipophilicity
Computed property
XLogP3 = 2.0
4 rotatable bonds
0 H-bond donors
Supports physicochemical profiling and lead optimization decisions
Computed property; experimental verification recommended
Physicochemical Properties Drug-likeness ADME Prediction

Application Scenarios


Nematicide Lead Optimization & SAR Studies

Given its confirmed nematicidal activity against Meloidogyne incognita with an LC₅₀ of 32.13 mg/L for the (E)-isomer, ethyl (2Z)-2-cyano-3-(2-furyl)acrylate is a valuable starting point for nematicide discovery programs. It serves as a comparator to assess the impact of the (Z)-stereochemistry on potency and as a scaffold for further optimization. Its activity, being 1.5-fold more potent than the commercial nematicide Tioxazafen, makes it a relevant benchmark in SAR campaigns [1].

Stereoselective Heterocyclic Building Block

As a defined (Z)-isomer (CAS 96238-14-1), this compound is a critical reagent for stereoselective transformations. Its electron-deficient double bond and furan ring enable specific nucleophilic additions, cycloadditions, and cross-coupling reactions. Researchers aiming to construct stereochemically defined heterocyclic frameworks for drug discovery or materials science will require this precise stereoisomer, as the (E)-isomer (CAS 67449-75-6) can lead to different reaction outcomes and product distributions .

Heterocycle Effects on Bioactivity & ADME

The distinct physicochemical profile (XLogP3 = 2.0) and planar conformation of the furan-acrylate system differentiate this compound from more lipophilic phenyl and more flexible tetrahydrofuran analogs. Medicinal chemists can utilize it as a tool compound to investigate the impact of the 2-furyl moiety on target binding affinity, selectivity, and pharmacokinetic parameters. Its lower lipophilicity compared to phenyl derivatives makes it a strategic choice for improving solubility and reducing promiscuous binding in lead optimization [2].

Negative Control for Herbicide Screens

Class-level data indicates that furan-containing 2-cyanoacrylates exhibit lower herbicidal activity against dicotyledonous weeds compared to their tetrahydrofuran analogs [3]. Therefore, ethyl (2Z)-2-cyano-3-(2-furyl)acrylate is ideally suited as a negative control or inactive comparator in herbicidal activity assays. This allows researchers to establish a baseline for activity, validate assay sensitivity, and confirm the specific contribution of the tetrahydrofuran moiety in active analogs.

Application
Selection Property
Validation Focus
Nematicide SAR research
Stereochemical identity review
Nematicidal endpoint comparison across isomers
Stereoselective synthesis studies
(Z)-isomer configuration context
Isomer-dependent reaction outcome monitoring
Heterocycle SAR profiling
Furan-specific physicochemical profile
Lipophilicity and bioactivity endpoint review
Herbicide screening comparator
Reported lower herbicidal activity context
Assay baseline establishment review

Technical Documentation Hub

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23 linked technical documents
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